molecular formula C21H19ClN4O B7979371 6-(4-tert-butylphenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile

6-(4-tert-butylphenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B7979371
M. Wt: 378.9 g/mol
InChI Key: VUZBEMNOFGZIRW-UHFFFAOYSA-N
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Description

The compound with the identifier “6-(4-tert-butylphenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-tert-butylphenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile involves several steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the desired chemical reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-tert-butylphenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

6-(4-tert-butylphenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the development of new materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-(4-tert-butylphenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and physiological responses. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(4-tert-butylphenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile include other chemical entities with related structures and properties. These may include compounds with similar functional groups, molecular weights, or chemical reactivity.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds

Conclusion

This compound is a compound of significant interest in various fields of scientific research and industry Its unique chemical properties, diverse reactivity, and potential applications make it a valuable subject of study for chemists, biologists, and industrial researchers

Properties

IUPAC Name

6-(4-tert-butylphenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c1-21(2,3)14-6-4-13(5-7-14)18-17(12-23)19(27)26-20(25-18)24-16-10-8-15(22)9-11-16/h4-11H,1-3H3,(H2,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZBEMNOFGZIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)NC3=CC=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)NC3=CC=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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